

Virgatic Acid: A Technical Overview of its Chemical Profile and Biological Potential

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Virgatic acid, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties.[1] This technical guide provides a comprehensive summary of the currently available information on the chemical structure and properties of **Virgatic acid**, with a focus on its relevance to researchers and professionals in the field of drug development. While the compound has been identified in various plant species, a notable scarcity of in-depth experimental research limits a full elucidation of its biological mechanisms and therapeutic applications.

Chemical Structure and Identification

Virgatic acid is classified as a pentacyclic triterpenoid derived from an oleanane hydride.[1] Its structure is characterized by an olean-12-ene backbone substituted with a carboxy group at position 28, a beta-hydroxy group at position 3, and an oxo group at position 1.[1] The systematic IUPAC name for **Virgatic acid** is (4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid.[1]

Chemical Identifiers



| Identifier | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C30H46O4 | [1] |
| IUPAC Name | (4aS,6aS,6aS,6bR,8aS,10S,1 2aR,14bS)-10-hydroxy- 2,2,6a,6b,9,9,12a- heptamethyl-12-oxo- 3,4,5,6,6a,7,8,8a,10,11,13,14b -dodecahydro-1H-picene-4a- carboxylic acid | [1] |
| CAS Number | 14356-51-5 | [1] |
| Synonyms | Vergatic acid, Momordic acid, 3β-Hydroxy-1-oxoolean-12-en- 28-oic acid | [1][2] |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of **Virgatic acid**. It is important to note that some of these values are predicted and await experimental verification.

Physicochemical Data

| Value | Source |
|---|--|
| 470.68 g/mol | [2][3][4] |
| 274-276 °C | [2] |
| 1.14 ± 0.1 g/cm ³ | [2][3] |
| 4.63 ± 0.70 | [2] |
| White or off-white granular crystalline solid | [2] |
| Soluble in DMSO, ethers, and ketones. | [2][4] |
| | 470.68 g/mol 274-276 °C 1.14 ± 0.1 g/cm³ 4.63 ± 0.70 White or off-white granular crystalline solid Soluble in DMSO, ethers, and |



Spectroscopic Data

Detailed spectroscopic data for **Virgatic acid**, including 1H and 13C NMR spectra with peak assignments, are not readily available in the public domain. The PubChem database indicates the existence of a 13C NMR spectrum, but the data is not provided.[1] Further research is required to obtain and analyze the complete spectroscopic profile of **Virgatic acid** for unambiguous structure confirmation and quality control purposes.

Natural Occurrence and Isolation

Virgatic acid has been identified as a natural product in several plant species, including:

- Salvia virgafa[3]
- Juglans sinensis[1]
- Salvia officinalis[1]
- Lagerstroemia speciosa[1]

Detailed and standardized experimental protocols for the isolation and purification of **Virgatic acid** from these or other plant sources are not well-documented in publicly accessible literature. A general approach would likely involve extraction from plant material (e.g., leaves or roots) followed by chromatographic separation techniques to obtain the pure compound.[2]

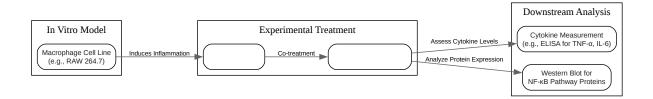
Biological Activity and Therapeutic Potential

Preliminary reports suggest that **Virgatic acid** possesses a range of biological activities that may be of therapeutic interest. These include anti-inflammatory, anti-tumor, antioxidant, and antibacterial properties.[2] However, it is crucial to emphasize that these claims are largely based on general screenings and lack detailed mechanistic studies.

Anti-Inflammatory Activity

The potential anti-inflammatory effects of **Virgatic acid** are of significant interest. While no specific studies on **Virgatic acid**'s mechanism have been found, related compounds and natural products often exert anti-inflammatory effects through the modulation of key signaling pathways. A hypothetical workflow for investigating such activity is presented below.





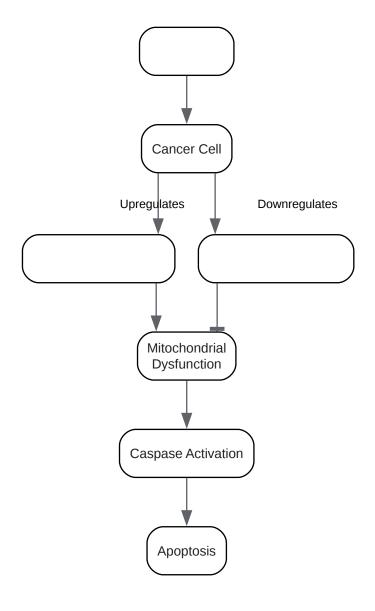
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Caption: Hypothetical workflow for investigating the anti-inflammatory effects of Virgatic acid.

Anti-Tumor Activity

The reported anti-tumor activity of **Virgatic acid** warrants further investigation. A common mechanism of action for anti-cancer compounds is the induction of apoptosis (programmed cell death) in cancer cells. The logical relationship for a potential mechanism involving apoptosis is depicted below.





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Caption: A potential signaling pathway for **Virgatic acid**-induced apoptosis in cancer cells.

Antioxidant Activity

The antioxidant properties of **Virgatic acid** are likely attributed to its chemical structure, which may enable it to scavenge free radicals. Standard in vitro assays could be employed to quantify this activity.

Experimental Protocols



A significant gap in the current body of knowledge is the absence of detailed experimental protocols for the biological evaluation of **Virgatic acid**. For researchers interested in investigating its properties, the following are general methodologies that could be adapted.

General Protocol for In Vitro Antioxidant Activity Assay (DPPH Method)

- Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- Sample Preparation: Dissolve **Virgatic acid** in a suitable solvent (e.g., DMSO) to prepare a stock solution and then create a series of dilutions.
- Assay Procedure:
 - Add a fixed volume of the DPPH solution to each dilution of the Virgatic acid sample.
 - Include a positive control (e.g., ascorbic acid) and a blank (solvent without the sample).
 - Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculation: Calculate the percentage of radical scavenging activity for each concentration of Virgatic acid.

Conclusion and Future Directions

Virgatic acid presents as a natural compound with a chemical structure suggestive of interesting biological activities. However, the existing literature is sparse, providing only a foundational understanding of its chemical and physical properties. There is a pressing need for comprehensive research to:

- Develop and publish standardized protocols for the isolation and purification of Virgatic acid.
- Conduct thorough spectroscopic analysis (1H NMR, 13C NMR, MS, IR) to create a complete and publicly available dataset for this compound.



- Perform detailed in vitro and in vivo studies to validate the reported biological activities.
- Elucidate the specific molecular mechanisms and signaling pathways through which Virgatic
 acid exerts its effects.

Such studies are essential to unlock the full therapeutic potential of **Virgatic acid** and to provide the robust scientific evidence required for its consideration in drug development programs.

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